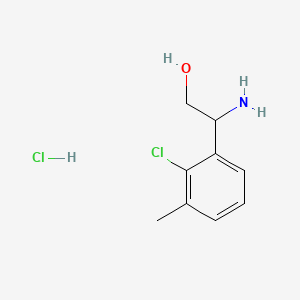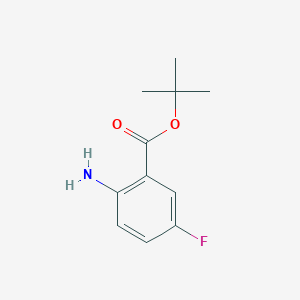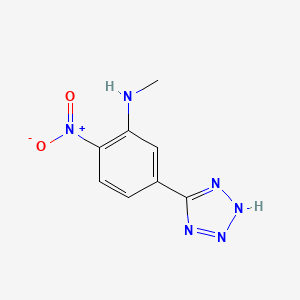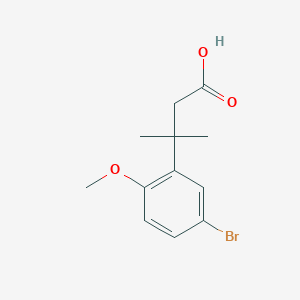
2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-olhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-olhydrochloride is a chemical compound with the molecular formula C9H12ClNO It is characterized by the presence of an amino group, a chlorinated aromatic ring, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-olhydrochloride typically involves the reaction of 2-chloro-3-methylbenzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification, crystallization, and drying to ensure the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Applications De Recherche Scientifique
2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-olhydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-olhydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes and lead to various effects, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-2-(3-chloro-2-methylphenyl)ethan-1-ol
- 2-Amino-2-(4-chloro-2-methylphenyl)ethan-1-ol
- 2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-ol
Uniqueness
2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-olhydrochloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom at the 2-position and the methyl group at the 3-position provides distinct properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H13Cl2NO |
|---|---|
Poids moléculaire |
222.11 g/mol |
Nom IUPAC |
2-amino-2-(2-chloro-3-methylphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-6-3-2-4-7(9(6)10)8(11)5-12;/h2-4,8,12H,5,11H2,1H3;1H |
Clé InChI |
DWXRDTBZECBSGZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(CO)N)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methanaminehydrochloride](/img/structure/B13579087.png)




![3-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B13579116.png)



![{imidazo[1,2-a]pyridin-2-yl}methyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13579129.png)


![rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanaminehydrochloride](/img/structure/B13579138.png)
